molecular formula C10H11BrO2 B1431885 Methyl 2-(3-bromo-4-methylphenyl)acetate CAS No. 1261453-29-5

Methyl 2-(3-bromo-4-methylphenyl)acetate

Cat. No. B1431885
CAS RN: 1261453-29-5
M. Wt: 243.1 g/mol
InChI Key: AVYUTZOUDJUCGB-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-methylphenyl)acetate is a synthetic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is used in a variety of scientific experiments.


Molecular Structure Analysis

The molecular structure of Methyl 2-(3-bromo-4-methylphenyl)acetate consists of a methyl ester group attached to a phenyl ring, which is substituted with a bromine atom and a methyl group .


Physical And Chemical Properties Analysis

Methyl 2-(3-bromo-4-methylphenyl)acetate has a molecular weight of 243.1 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Chemical Synthesis

“Methyl 2-(3-bromo-4-methylphenyl)acetate” is a chemical compound with the CAS Number: 1261453-29-5 . It is used in various chemical synthesis processes due to its unique structure and properties .

Pharmaceutical Testing

This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing, and “Methyl 2-(3-bromo-4-methylphenyl)acetate” serves as one such standard .

Production of Solvents

“Methyl 2-(3-bromo-4-methylphenyl)acetate” has wide applications in the production of solvents . Solvents are substances that dissolve a solute to form a solution, and they are crucial in a wide range of industries, including paints, plastics, pharmaceuticals, and more .

Perfume Industry

This compound is also used in the perfume industry . Its unique aromatic properties make it a valuable ingredient in the formulation of certain perfumes .

Production of Surfactants and Emulsifiers

“Methyl 2-(3-bromo-4-methylphenyl)acetate” is used in the production of surfactants and emulsifiers . These substances are used in a variety of products, from detergents and cleaning products to food and cosmetics .

Biodiesel Fuels

This compound has applications in the production of biodiesel fuels . Biodiesel is a renewable, clean-burning diesel replacement that continues to reduce global dependence on petroleum diesel .

Surface-Active Agents

“Methyl 2-(3-bromo-4-methylphenyl)acetate” is used in the production of surface-active agents . These agents alter the surface tension of liquids, allowing them to spread more easily. They are used in a wide range of applications, from detergents and fabric softeners to paints and insecticides .

Microwave-Assisted Esterification

“Methyl 2-(3-bromo-4-methylphenyl)acetate” is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor . This research was done to produce methyl acetate by a microwave method as it is more effective and efficient than the conventional methods .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

methyl 2-(3-bromo-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7-3-4-8(5-9(7)11)6-10(12)13-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYUTZOUDJUCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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